molecular formula C22H19N3O3S2 B2452886 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide CAS No. 307509-52-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2452886
CAS No.: 307509-52-0
M. Wt: 437.53
InChI Key: CVLABZZAYVPDQK-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide typically involves the formation of the benzothiazole ring followed by the introduction of the dimethylsulfamoyl and benzamide groups. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole core. This intermediate is then reacted with 4-(dimethylsulfamoyl)benzoic acid under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or benzamide rings .

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in pathogens or cancer cells, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

  • 2-aminobenzothiazole
  • Benzothiazole-2-carboxylic acid
  • 4-(dimethylsulfamoyl)benzoic acid

Uniqueness

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide is unique due to the presence of both the benzothiazole and dimethylsulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)29-22/h3-14H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLABZZAYVPDQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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